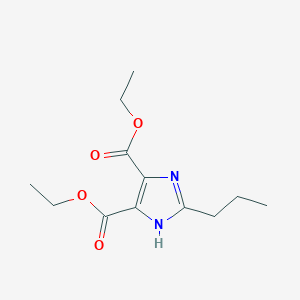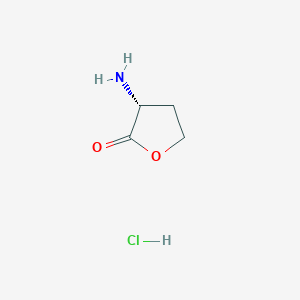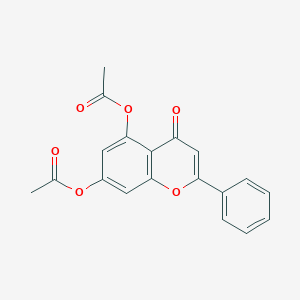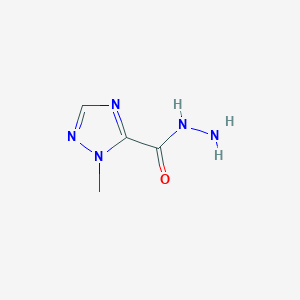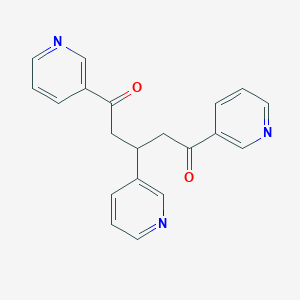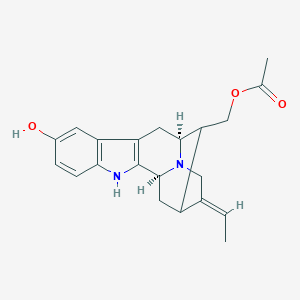
17-Acetylsarpagine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-Acetylsarpagine is a natural product that is found in various plant species, including the medicinal plant Alstonia scholaris. This compound has gained significant attention due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 17-Acetylsarpagine is not fully understood. However, several studies have suggested that this compound can modulate various signaling pathways in the body. For example, one study showed that 17-Acetylsarpagine can activate the caspase-3 pathway, which is involved in apoptosis. Another study demonstrated that this compound can inhibit the NF-κB pathway, which is involved in inflammation.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 17-Acetylsarpagine are diverse. Several studies have shown that this compound can reduce inflammation, induce apoptosis in cancer cells, and improve cognitive function in animal models. Additionally, this compound has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 17-Acetylsarpagine in lab experiments include its potential therapeutic applications and its diverse biochemical and physiological effects. However, there are also limitations to using this compound in lab experiments. For example, the synthesis of 17-Acetylsarpagine is a complex process, which can limit its availability for research purposes. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret research results.
Orientations Futures
There are several future directions for research on 17-Acetylsarpagine. One potential direction is to investigate the potential use of this compound in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Another direction is to study the molecular mechanisms underlying the anti-inflammatory and anticancer properties of 17-Acetylsarpagine. Additionally, further research is needed to optimize the synthesis method of this compound and to investigate its potential side effects.
Conclusion:
In conclusion, 17-Acetylsarpagine is a natural product that has gained significant attention due to its potential therapeutic applications in various diseases. The synthesis of this compound is a complex process, and its mechanism of action is not fully understood. However, several scientific studies have demonstrated its anti-inflammatory, anticancer, and cognitive-enhancing properties. Further research is needed to investigate its potential use in the treatment of neurodegenerative disorders and to optimize its synthesis method.
Méthodes De Synthèse
The synthesis of 17-Acetylsarpagine is a complex process that involves several steps. The most common method involves the extraction of the compound from the plant Alstonia scholaris. The extraction process involves the use of solvents, such as methanol, ethanol, and chloroform. The extracted compound is then purified using various chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Several scientific studies have investigated the potential therapeutic applications of 17-Acetylsarpagine. One study showed that this compound has anti-inflammatory properties and can reduce inflammation in mice models. Another study demonstrated that 17-Acetylsarpagine can induce apoptosis (programmed cell death) in cancer cells, suggesting its potential use as a cancer treatment.
Propriétés
Numéro CAS |
102358-21-4 |
|---|---|
Nom du produit |
17-Acetylsarpagine |
Formule moléculaire |
C21H24N2O3 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
[(1S,12S,15E)-15-ethylidene-7-hydroxy-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-13-yl]methyl acetate |
InChI |
InChI=1S/C21H24N2O3/c1-3-12-9-23-19-8-16-15-6-13(25)4-5-18(15)22-21(16)20(23)7-14(12)17(19)10-26-11(2)24/h3-6,14,17,19-20,22,25H,7-10H2,1-2H3/b12-3-/t14?,17?,19-,20-/m0/s1 |
Clé InChI |
URPSAJDDCMEVCM-HYHLVLNVSA-N |
SMILES isomérique |
C/C=C\1/CN2[C@H]3CC1C([C@@H]2CC4=C3NC5=C4C=C(C=C5)O)COC(=O)C |
SMILES |
CC=C1CN2C3CC1C(C2CC4=C3NC5=C4C=C(C=C5)O)COC(=O)C |
SMILES canonique |
CC=C1CN2C3CC1C(C2CC4=C3NC5=C4C=C(C=C5)O)COC(=O)C |
Synonymes |
17-acetyl-sarpagine 17-acetylsarpagine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



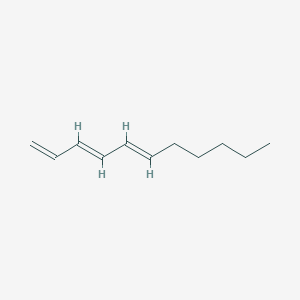
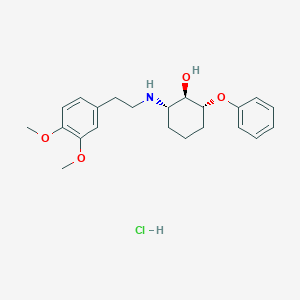

![(R)-8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione](/img/structure/B19414.png)
